Cav3.2 Resting-State Inhibition
Cav 3.2 inhibitor 2 demonstrates sub-micromolar potency (IC50 = 0.09339 μM) against the Cav3.2 (α1H) channel at a resting-like holding potential (-80 mV) [1]. This is a key differentiator from pan-T-type inhibitor 'T-Type calcium channel inhibitor 2' (compound 6g), which exhibits an IC50 of 83.1 μM against Cav3.2—an ~890-fold weaker inhibition [2]. It is also significantly more potent than the clinical-stage comparator ABT-639, which has an IC50 of 2 μM under similar voltage-clamp conditions [3].
| Evidence Dimension | Cav3.2 (α1H) Channel Inhibition (IC50 at -80 mV) |
|---|---|
| Target Compound Data | 0.09339 μM |
| Comparator Or Baseline | T-Type calcium channel inhibitor 2 (compound 6g): 83.1 μM; ABT-639: 2 μM |
| Quantified Difference | Cav 3.2 inhibitor 2 is approximately 890-fold more potent than compound 6g and 21-fold more potent than ABT-639. |
| Conditions | Recombinant Cav3.2 channels expressed in HEK293 cells; whole-cell patch-clamp electrophysiology at -80 mV holding potential. |
Why This Matters
This 21-fold to 890-fold increase in potency against the primary target translates to a wider dynamic range for in vitro experiments, reducing the likelihood of off-target engagement at the higher concentrations often required for less potent analogs.
- [1] Kasanami Y, et al. Discovery of pimozide derivatives as novel T-type calcium channel inhibitors with little binding affinity to dopamine D2 receptors for treatment of somatic and visceral pain. Eur J Med Chem. 2022 Aug 27;243:114716. View Source
- [2] TargetMol. T-Type calcium channel inhibitor 2 (compound 6g) Product Datasheet. View Source
- [3] Jarvis MF, et al. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats. Biochem Pharmacol. 2014 Apr 12;89(4):536-44. View Source
